3-(azetidin-1-yl)propanoic acid hydrochloride
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Overview
Description
3-(azetidin-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-1-yl)propanoic acid hydrochloride typically involves the reaction of azetidine with acrylonitrile followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as crystallization or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted azetidines, amines, and oxo derivatives, which can be further utilized in synthetic applications .
Scientific Research Applications
3-(azetidin-1-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(azetidin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The azetidine ring’s strain-driven reactivity plays a crucial role in its interaction with these targets, facilitating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(azetidin-1-yl)propanoic acid: The non-hydrochloride form of the compound.
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
Azetidine-3-carboxylic acid: A structural isomer with the carboxyl group in a different position.
Uniqueness
3-(azetidin-1-yl)propanoic acid hydrochloride is unique due to its specific structural configuration and the presence of the hydrochloride group, which enhances its solubility and reactivity compared to similar compounds. This makes it particularly valuable in synthetic and medicinal chemistry applications .
Properties
CAS No. |
136671-91-5 |
---|---|
Molecular Formula |
C6H12ClNO2 |
Molecular Weight |
165.6 |
Purity |
95 |
Origin of Product |
United States |
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